molecular formula C18H16Cl2N4OS B3037276 3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477853-27-3

3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone

Cat. No. B3037276
CAS RN: 477853-27-3
M. Wt: 407.3 g/mol
InChI Key: ZRPFRQRZFASVEU-UHFFFAOYSA-N
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Description

  • Synonyms : Also known as 2-(1H)-pyridinone, 1-[(2,4-dichlorophenyl)methyl]-3-[5-(methylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-

Scientific Research Applications

Synthesis and Characterization

  • The compound has been explored for its synthesis and characterization, with studies demonstrating various methods of preparation and structural analysis. For instance, research by Ataol & Ekici (2014) examined the compound's synthesis and characterized it using IR, NMR, UV spectra, and X-ray diffraction methods, alongside theoretical studies using Density Functional Theory (Ataol & Ekici, 2014).

Applications in Material Science

  • Some studies have focused on the compound's potential applications in material science. For instance, its use in corrosion inhibition of mild steel was explored, indicating its potential as a protective agent in industrial applications (Orhan et al., 2012).

Biological Activities

  • Various studies have investigated the compound's biological activities, such as antimicrobial and antitumor properties. For example, Bayrak et al. (2009) synthesized derivatives of the compound and screened them for antimicrobial activity, revealing significant efficacy (Bayrak et al., 2009). Additionally, Rui (2008) studied its antitumor activity, finding certain derivatives to exhibit potential as antitumor agents (Rui, 2008).

Potential in Developing Novel Compounds

  • Research has also been conducted to use this compound as a precursor for developing novel substances with various applications. This includes the synthesis of Schiff bases and other derivatives with diverse potential uses (Mobinikhaledi et al., 2010).

Advanced Material Applications

  • The compound's relevance in the synthesis and development of advanced materials, like catalysts and ligands, has been explored. For example, Amadio et al. (2012) studied its use in palladium complexes, showcasing its utility in catalytic processes (Amadio et al., 2012).

Safety and Hazards

As with any chemical compound, safety precautions are crucial. Consult Material Safety Data Sheets (MSDS) for detailed information on handling, storage, and potential hazards associated with this compound .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4OS/c1-3-8-24-16(21-22-18(24)26-2)13-5-4-9-23(17(13)25)11-12-6-7-14(19)15(20)10-12/h3-7,9-10H,1,8,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPFRQRZFASVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1CC=C)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone
Reactant of Route 2
Reactant of Route 2
3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone
Reactant of Route 3
Reactant of Route 3
3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone
Reactant of Route 4
Reactant of Route 4
3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone
Reactant of Route 5
Reactant of Route 5
3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone
Reactant of Route 6
Reactant of Route 6
3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone

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